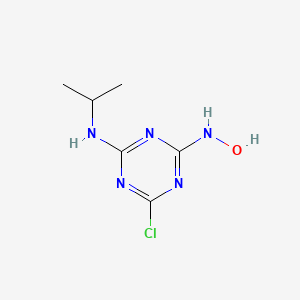![molecular formula C24H33NO16 B13902734 Methyl 2,4-diacetyloxy-5-[(2-acetyloxyacetyl)amino]-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate](/img/structure/B13902734.png)
Methyl 2,4-diacetyloxy-5-[(2-acetyloxyacetyl)amino]-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester is a complex organic compound with the molecular formula C24H33NO16 and a molecular weight of 591.52 g/mol . This compound is a derivative of neuraminic acid, which is a key component in the structure of sialic acids. Sialic acids are essential in various biological processes, including cellular recognition and signaling.
Métodos De Preparación
The synthesis of 2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester involves multiple acetylation steps. The starting material, neuraminic acid, undergoes acetylation at specific hydroxyl groups to form the pentaacetyl derivative. The reaction typically uses acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine . The final product is obtained after purification through recrystallization or chromatography.
Análisis De Reacciones Químicas
2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Aplicaciones Científicas De Investigación
2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its role in cellular recognition and signaling processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting sialic acid-related pathways.
Industry: It is used in the production of glycoproteins and other biologically relevant molecules.
Mecanismo De Acción
The mechanism of action of 2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester involves its interaction with specific molecular targets, such as sialic acid-binding proteins. These interactions can modulate cellular signaling pathways and influence various biological processes. The acetyl groups enhance the compound’s stability and bioavailability, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester can be compared with other neuraminic acid derivatives, such as:
N-Acetylneuraminic Acid: A simpler derivative with fewer acetyl groups.
N-Glycolylneuraminic Acid: Another derivative with a glycolyl group instead of an acetyl group.
2,3,4,6-Tetraacetyl-D-N-acetylneuraminic Acid: A similar compound with one less acetyl group. The uniqueness of 2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester lies in its multiple acetyl groups, which confer distinct chemical properties and biological activities.
Propiedades
Fórmula molecular |
C24H33NO16 |
|---|---|
Peso molecular |
591.5 g/mol |
Nombre IUPAC |
methyl 2,4-diacetyloxy-5-[(2-acetyloxyacetyl)amino]-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate |
InChI |
InChI=1S/C24H33NO16/c1-11(26)35-9-18(38-14(4)29)21(39-15(5)30)22-20(25-19(32)10-36-12(2)27)17(37-13(3)28)8-24(41-22,23(33)34-7)40-16(6)31/h17-18,20-22H,8-10H2,1-7H3,(H,25,32) |
Clave InChI |
YVLNEPRLKNKBFL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC(C(C1C(C(CC(O1)(C(=O)OC)OC(=O)C)OC(=O)C)NC(=O)COC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 4-bromobicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13902673.png)


![1-[4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B13902702.png)

![6-(1-Cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13902713.png)

![(1R,4S,5R)-2-Tert-butoxycarbonyl-2-azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B13902723.png)

![5-(4-Bromophenyl)-2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B13902742.png)


